molecular formula C10H14ClNO3 B3108740 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 168200-97-3

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No. B3108740
CAS RN: 168200-97-3
M. Wt: 231.67 g/mol
InChI Key: OPVMPYQFOLATCK-RJUBDTSPSA-N
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Description

“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” is a compound with the empirical formula C10H13NO3 · HCl . Its derivatives are used as inhibitors of enkephalinase(s) to augment met5-enkephalin-induced anti-nociception . The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue .


Molecular Structure Analysis

The molecular weight of “(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride” is 231.68 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Inhibitor of Enkephalinase

“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid” derivatives are used as inhibitors of enkephalinase . Enkephalinase is an enzyme that breaks down enkephalins, which are peptides involved in modulating pain and emotion in the brain. By inhibiting this enzyme, the compound can potentially augment met5-enkephalin-induced anti-nociception .

Bestatin Analogue

The derivative “(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine” (AHPA-Val) is used as a bestatin analogue . Bestatin is a small, competitive, and reversible inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. Therefore, this compound could have potential applications in the research of these enzymes .

Biochemical Research

This compound, due to its specific chiral structure, can be used in various biochemical research applications. For example, it can be used in the study of stereochemistry and enzymatic reactions .

Drug Development

The compound’s ability to inhibit certain enzymes and its specific chiral structure can make it a potential candidate for drug development. It could be used in the development of new drugs for pain management or other neurological conditions .

Chemical Synthesis

“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” can be used as a building block in chemical synthesis. Its specific structure can be useful in the synthesis of complex molecules .

Educational Purposes

In academic settings, this compound can be used for educational purposes. It can be used in teaching stereochemistry, enzymatic reactions, and drug development processes .

Mechanism of Action

“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” and its derivatives are used as inhibitors of enkephalinase(s) to augment met5-enkephalin-induced anti-nociception .

properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVMPYQFOLATCK-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

CAS RN

128223-55-2
Record name (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
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(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
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(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
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(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Reactant of Route 6
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

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